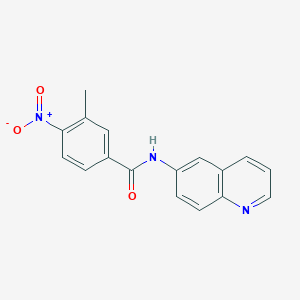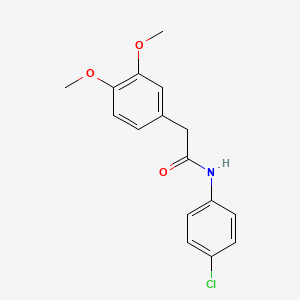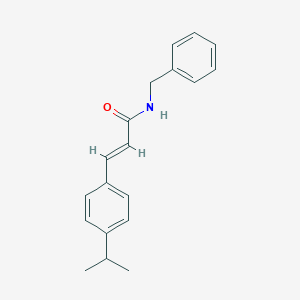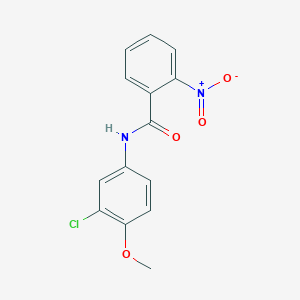![molecular formula C17H17NO7S B5732994 dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate, also known as DMI, is a chemical compound that has been widely used in scientific research applications. DMI is a sulfonamide-based compound that has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of inflammatory mediators and oxidative stress. This compound has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available. This compound has also been found to exhibit low toxicity in animal studies. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound for various diseases.
Synthesis Methods
The synthesis of dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate involves the reaction of 4-methoxybenzenesulfonyl chloride with dimethyl isophthalate in the presence of a base. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The yield of this compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
Dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
dimethyl 5-[(4-methoxyphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-23-14-4-6-15(7-5-14)26(21,22)18-13-9-11(16(19)24-2)8-12(10-13)17(20)25-3/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGVEJJKNGXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)


![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)


![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)